The synthesis of Istamycin B0 has been explored through various methods, primarily focusing on the fermentation processes involving Streptomyces tenjimariensis. High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry has been utilized to profile and characterize the biosynthetic pathways of istamycins. This method allows for the separation and quantification of various istamycin congeners, including Istamycin B0, from complex mixtures .
In addition to natural extraction, synthetic approaches have been developed to create derivatives of istamycins. For instance, the synthesis of 2″-N-formimidoylistamycins A and B was achieved starting from istamycins A0 and B0, demonstrating the versatility in modifying these compounds for enhanced activity or reduced toxicity .
The molecular structure of Istamycin B0 features a complex arrangement typical of aminoglycosides. It contains a 1,4-diaminocyclitol core, which is essential for its biological activity. The specific stereochemistry and functional groups attached to this core significantly influence its interaction with bacterial ribosomes. Detailed studies have elucidated the structures of various istamycin components, confirming their identities through spectral analysis techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Istamycin B0 can undergo various chemical reactions that modify its structure and potentially enhance its pharmacological properties. Notable reactions include:
These reactions are critical in developing new analogs that retain or enhance the antibiotic properties while minimizing toxicity.
The mechanism of action of Istamycin B0 primarily involves binding to bacterial ribosomes, leading to inhibition of protein synthesis. It specifically targets the 30S ribosomal subunit, disrupting the decoding process during translation. This action results in misreading of mRNA and ultimately inhibits bacterial growth. Studies indicate that modifications to the molecular structure can significantly affect binding affinity and efficacy against different bacterial strains .
Istamycin B0 exhibits several important physical and chemical properties that influence its behavior as an antibiotic:
These properties are crucial for determining formulation strategies for therapeutic use.
Istamycin B0 has significant potential applications in scientific research and medicine:
The ongoing research into istamycins continues to reveal their importance in addressing antibiotic resistance challenges in clinical settings .
Istamycin B0 emerged from systematic antibiotic discovery efforts in the early 1980s when Japanese researchers isolated Streptomyces tenjimariensis (strain SS-939) from sea sediment collected near the Miura Peninsula. Initial fermentation broths revealed a complex of four structurally related antibiotics designated as istamycins A, B, A0, and B0 [9]. While istamycins A and B were characterized as primary components, istamycin B0 was identified as a minor constituent through advanced chromatographic separation techniques. This discovery period was marked by dedicated research to the fortimicin/istamycin group of 2-deoxystreptamine aminoglycosides, with the original structural assignment of istamycin B0 published in Carbohydrate Research in 1982 alongside seven other minor congeners (C, A0, C0, A1, B1, C1, and A2) [1] [10]. The compound was initially differentiated from istamycins A and B through distinct migration patterns in thin-layer chromatography and elemental analysis confirming its unique molecular formula.
Table 1: Historical Characterization Milestones of Istamycin B0
Year | Achievement | Key Analytical Methods | Reference |
---|---|---|---|
1982 | Initial isolation and structural proposal | TLC, Elemental Analysis, Optical Rotation | [1] |
1982 | Patent disclosure of production method | Fermentation, Ion-exchange Chromatography | [9] |
2016 | Epimer separation and LC-MS quantification | Chiral HPLC, Tandem Mass Spectrometry | [3] |
Istamycin B0 is produced biosynthetically by Streptomyces tenjimariensis (deposited as FERM-P 4932 and ATCC 31603) under specific submerged fermentation conditions. The production medium typically contains carbon sources (1-5% glucose, starch, or glycerol), nitrogen sources (1-4% soybean meal, corn steep liquor, or yeast extract), and inorganic salts (0.1% potassium dihydrogen phosphate, magnesium sulfate) adjusted to pH 7.0 prior to sterilization [7] [9]. Fermentation occurs aerobically in shake flasks or bioreactors at 24-30°C for 72-168 hours with continuous agitation (200-300 rpm) to maintain oxygen transfer. Istamycin B0 biosynthesis occurs concurrently with other istamycins but constitutes a minor fraction of the total complex, typically less than 5% of the istamycin A yield based on HPLC quantification studies [3].
Following fermentation, the broth is separated by filtration or centrifugation. The clarified supernatant undergoes adsorption chromatography on cationic exchange resins (e.g., Amberlite IRC-50, Dowex 50W) at pH 6.5-8.0. After washing, the antibiotic complex is eluted with dilute mineral acids (0.1-0.5N sulfuric acid) or ammonium hydroxide solutions. Crude fractions containing istamycin B0 are further purified through carbon chromatography or subjected to countercurrent distribution prior to final crystallization as the hemicarbonate salt from aqueous methanol [7] [9]. This salt form decomposes at 111-114°C and exhibits a specific optical rotation of [α]²²D +76° (c 0.56, water) [9].
Table 2: Fermentation Parameters for Istamycin B0 Production
Parameter | Optimal Range | Component Examples |
---|---|---|
Temperature | 24-30°C | - |
Duration | 72-168 hours | - |
Aeration | 200-300 rpm agitation | - |
Carbon Sources | 1-5% | Glucose, starch, glycerol |
Nitrogen Sources | 1-4% | Soybean meal, corn steep liquor, yeast extract |
Inorganic Salts | 0.1-0.5% | K2HPO4, MgSO4·7H2O |
Initial pH | 7.0 ± 0.2 | - |
Advanced chromatographic techniques are essential for resolving istamycin B0 from structurally similar congeners due to their shared physicochemical properties. Reverse-phase HPLC on C18 columns (e.g., Acquity CSH C18) with ion-pairing agents provides baseline separation. A validated method employs gradient elution with mobile phase A (5mM aqueous pentafluoropropionic acid) and mobile phase B (50% acetonitrile containing 5mM pentafluoropropionic acid), achieving resolution within 25 minutes at a flow rate of 0.5 mL/min [3] [6]. Detection utilizes electrospray ionization tandem mass spectrometry (ESI-MS/MS) in positive ion mode, where istamycin B0 exhibits characteristic fragment ions at m/z 204 (cyclitol moiety) and m/z 163 (deoxystreptamine fragment). The lower limit of quantification for this method reaches 2.2 ng/mL, enabling precise quantification of minor components in fermentation broths [6].
Istamycin B0's stereochemical complexity necessitates chiral separation for resolving epimeric forms. Macrocyclic glycopeptide-bonded chiral columns (e.g., teicoplanin-based) effectively separate 1- and 3-epimers using isocratic elution with methanol:water:triethylamine (94:6:0.1, v/v/v) [3] [6]. Thin-layer chromatography on cellulose plates developed with n-butanol:pyridine:acetic acid:water (6:4:2:4, v/v) yields an Rf value of 0.25 for istamycin B, while silica gel TLC with the lower phase of chloroform:methanol:17% ammonia (2:1:1, v/v) distinguishes istamycin B0 (Rf ≈ 0.14) from istamycin A0 (Rf ≈ 0.36) [7] [9]. These orthogonal methods enabled the isolation of pure istamycin B0 for structural determination.
Table 3: Chromatographic Properties of Istamycin B0
Method | Stationary Phase | Mobile Phase | Detection/Retention Characteristic |
---|---|---|---|
HPLC-ESI/MS/MS | Acquity CSH C18 | Gradient: 5mM PFPA in H2O vs. 50% CH3CN with 5mM PFPA | [M+H]+ m/z 389; Fragments: m/z 204, 163 |
Chiral HPLC | Macrocyclic glycopeptide | Isocratic: MeOH:H2O:TEA (94:6:0.1) | Resolution of 1- and 3-epimers |
TLC (Cellulose) | Cellulose | n-BuOH:Pyridine:AcOH:H2O (6:4:2:4) | Rf 0.25 (Istamycin B) |
TLC (Silica) | Silica gel | CHCl3:MeOH:17% NH4OH (2:1:1, lower phase) | Rf ≈ 0.14 |
Istamycin B0 (C15H32N4O4) belongs to the pseudodisaccharide subclass of aminoglycosides characterized by a 2-deoxy-1,4-diaminocyclitol (1,4-DAC) core linked glycosidically to a hexose amine derivative. Its structure comprises 4-amino-1-N-[(S)-3-amino-2-hydroxypropionyl]-1,4-dideoxy-3-O-methyl-6-O-(2,6-diamino-2,3,4,6-tetradeoxy-α-D-glycero-hex-4-enopyranosyl)-D-chiro-inositol [1] [9]. The molecule contains two N-methyl groups and one O-methyl group, confirmed by 1H-NMR resonances at δ 2.98 (N-CH3) and δ 3.42 (O-CH3), and exhibits positive ninhydrin and Rydon-Smith reactions characteristic of primary amines [9].
Comparative analysis reveals istamycin B0 is the deglycyl derivative of istamycin B (C17H35N5O5), lacking the glycine moiety attached to the 3-amino group of the cyclitol unit [1] [10]. This structural simplification reduces its molecular weight by 75 Da compared to istamycin B. Istamycin B0 shares the unsaturated diamino sugar (purpurosamine B derivative) with istamycin B but differs from istamycin A0 in the stereochemistry at C-1''' and C-3''' of the hexose moiety [3]. The compound exhibits pH-dependent conformational isomerism: at alkaline pH, it adopts an open-chain form (Formula III), while protonation under acidic conditions induces ring closure to a bicyclic structure (Formula IV) involving the 1-N-(2-hydroxypropionyl) side chain and the adjacent amino group [9]. This structural flexibility distinguishes it from earlier aminoglycosides like neamine and fortimicin.
Table 4: Comparative Structural Features of Istamycin Congeners
Parameter | Istamycin B0 | Istamycin B | Istamycin A0 |
---|---|---|---|
Empirical Formula | C15H32N4O4 | C17H35N5O5 | C15H32N4O4 |
Molecular Weight | 332.45 g/mol | 389.50 g/mol | 332.45 g/mol |
Glycyl Moiety | Absent | Present | Absent |
Amino Sugar | Purpurosamine B derivative | Purpurosamine B derivative | Purpurosamine A derivative |
Key Stereocenters | 1'''S, 3'''R | 1'''S, 3'''R | 1'''R, 3'''S |
Characteristic TLC Rf (Silica) | 0.14 | 0.25 | 0.36 |
Optical Rotation [α]D | +76° (c 0.56, H2O) | +165° (c 0.4, H2O) | +76° (c 0.56, H2O) |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8